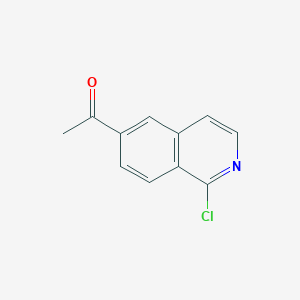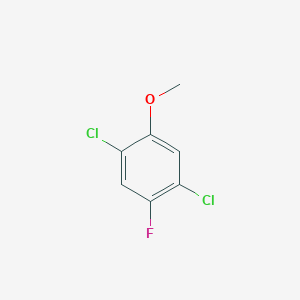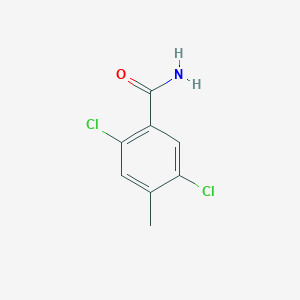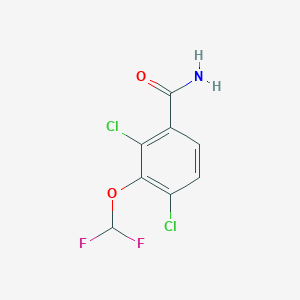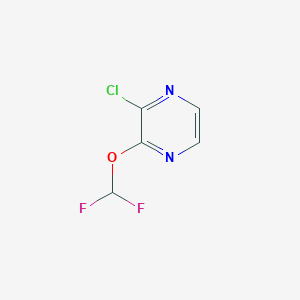![molecular formula C10H15F3N4O2 B1459872 tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate CAS No. 2060031-39-0](/img/structure/B1459872.png)
tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate
Overview
Description
Tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate (TBAMTP) is a novel carbamate compound with potential applications in the fields of medicinal chemistry and chemical biology. It is a relatively new compound, with the first synthesis reported in 2016. TBAMTP has been found to have a wide range of biological activities, such as antifungal, antibacterial, and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of cancer and other diseases.
Scientific Research Applications
Tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate has been studied for its potential as an antimicrobial agent, with studies showing it to be effective against a range of bacteria, fungi, and viruses. It has also been found to have anti-inflammatory and anti-tumor activities. In addition, tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate has been studied for its potential as a neuroprotective agent, with studies showing it to be effective in protecting against neuronal damage.
Mechanism of Action
Tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate has been found to have multiple mechanisms of action, including inhibition of protein synthesis, inhibition of DNA synthesis, and inhibition of cell wall synthesis. It is also believed to induce apoptosis in cancer cells and to inhibit the activity of enzymes involved in cell proliferation.
Biochemical and Physiological Effects
tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria, fungi, and viruses. It has also been found to have anti-inflammatory and anti-tumor activities. In addition, tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate has been found to have neuroprotective effects, as well as to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The main advantage of using tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate in laboratory experiments is its relatively low cost and ease of synthesis. Furthermore, tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate is a relatively new compound, and so there is still much to be discovered about its potential applications. However, there are some limitations to using tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate in laboratory experiments. For example, it is a relatively unstable compound, and so its shelf life is limited. In addition, its solubility in water is low, making it difficult to use in certain types of experiments.
Future Directions
There are many potential future directions for tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate research. These include further exploration of its potential as an antimicrobial agent, as well as its potential as a neuroprotective agent and its ability to induce apoptosis in cancer cells. Additionally, further research could be done to explore the potential of tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate as an anti-inflammatory agent and its ability to inhibit the growth of fungal and viral infections. Additionally, research could be conducted to explore the potential of tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate as a drug for the treatment of various diseases. Finally, further research could be done to explore the potential of tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate as a tool for chemical biology research.
properties
IUPAC Name |
tert-butyl N-[4-amino-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N4O2/c1-9(2,3)19-8(18)15-7-5(14)6(10(11,12)13)16-17(7)4/h14H2,1-4H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPYFQNNUHYCFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=NN1C)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



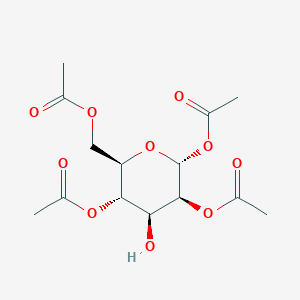
![2-[2-Bromo-4-cyano-6-(difluoromethyl)phenyl]acetic acid](/img/structure/B1459790.png)


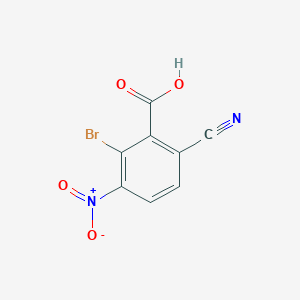
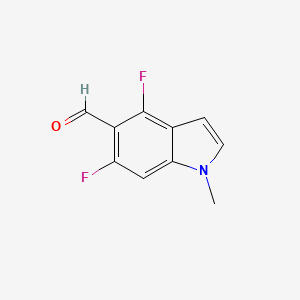

![2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid](/img/structure/B1459799.png)
